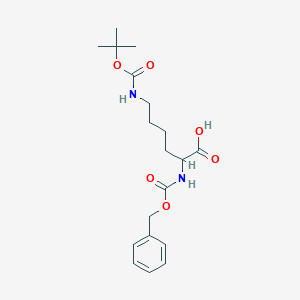

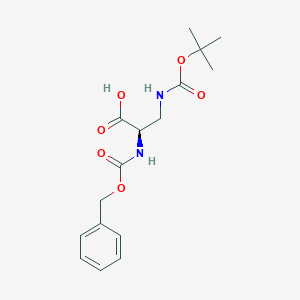

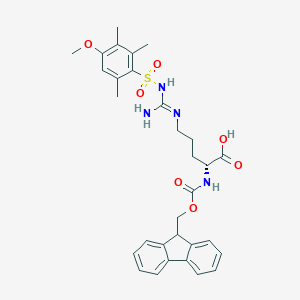

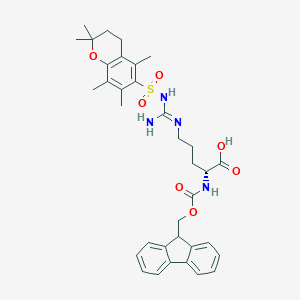

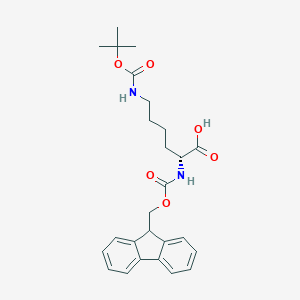

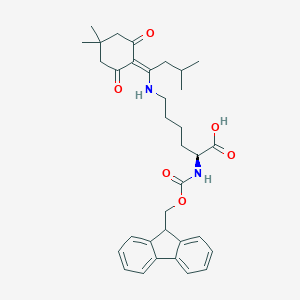

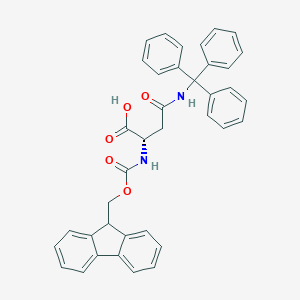

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to be a derivative of fluorene, which is a polycyclic aromatic hydrocarbon. It has an amide group (CONH2), which is a common functional group in biochemistry and structural biology, and two amino groups (NH2), which are basic in nature. The methoxy group (OCH3) is a common ether group in organic chemistry.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the fluorene derivative, the introduction of the methoxy group, and the attachment of the amino groups. However, without specific information on the compound, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these functional groups around the fluorene ring. The exact structure would depend on the positions of these groups on the ring.Chemical Reactions Analysis

The reactivity of the compound would be influenced by the presence of the functional groups. The amide and amino groups could participate in acid-base reactions, while the methoxy group could be involved in ether cleavage reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of polar groups like the amide and amino groups could increase the compound’s solubility in polar solvents.Applications De Recherche Scientifique

Synthesis and Chemical Applications

- The compound is utilized in the synthesis of N-Fmoc-protected β-amino acids through the Arndt-Eistert protocol, leading to enantiomerically pure products in high yield (Ellmerer-Müller, Brössner, Maslouh, & Takó, 1998).

- It is also used in developing new linkers for solid-phase synthesis, demonstrating higher acid stability compared to standard resins and enabling the synthesis of compounds with high yield and purity (Bleicher, Lutz, & Wuethrich, 2000).

- The compound contributes to the advancement of α-amino acid synthesis through its use in nucleophilic ring opening reactions (Seebach, Häner, & Vettiger, 1987).

Applications in Peptide and Amino Acid Research

- It facilitates the preparation of N-Fmoc-protected β2-homoamino acids, essential for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

- The compound is pivotal in forming self-assembled structures by Fmoc-modified aliphatic amino acids, paving the way for novel self-assembled architectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).

Biochemical and Nanotechnology Applications

- It is used in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, allowing for the efficient synthesis of varied oligomer lengths (Gregar & Gervay-Hague, 2004).

- The compound is instrumental in producing enzyme-activated surfactants for carbon nanotube dispersion, indicating its potential in nanotechnology applications (Cousins, Das, Sharma, Li, Mcnamara, Hillier, Kinloch, & Ulijn, 2009).

Safety And Hazards

As with any chemical compound, handling “(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-aminobutanoic acid” would require appropriate safety precautions. Without specific information, it’s difficult to provide detailed safety and hazard information.

Orientations Futures

The potential applications and future directions for this compound would depend on its biological activity and physical and chemical properties. It could potentially be used in the development of new pharmaceuticals or materials, but this would require further research.

Please note that this is a general analysis based on the limited information available and the exact details could vary depending on the specific compound and context. For a detailed and accurate analysis, please refer to scientific literature or consult with a chemistry professional.

Propriétés

IUPAC Name |

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c20-10-9-17(18(22)23)21-19(24)25-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11,20H2,(H,21,24)(H,22,23)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDRDGKSMGGBDI-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427160 |

Source

|

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-dab-oh | |

CAS RN |

161420-87-7 |

Source

|

| Record name | (2S)-4-Amino-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.